molecular formula C11H9F3N2O2 B8445655 3-cyano-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

3-cyano-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

Cat. No.: B8445655
M. Wt: 258.20 g/mol
InChI Key: WLTWJOUIVJUFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C11H9F3N2O2 and its molecular weight is 258.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

3-cyano-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H9F3N2O2/c1-16(18-2)10(17)8-3-7(6-15)4-9(5-8)11(12,13)14/h3-5H,1-2H3

InChI Key

WLTWJOUIVJUFAL-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)C#N)C(F)(F)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-cyano-5-(trifluoromethyl)benzoic acid (200 mg, 0.93 mmol) in tetrahydrofuran (2 mL) was added with N,O-dimethylhydroxyamine hydrochloride (145 mg, 1.49 mmol), N,N-diisopropylethylamine (470 mg, 3.64 mmol) and DEPC (227 mg, 1.39 mmol) with stirring on an ice bath, and the mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, the resulting residue was added with 1 M hydrochloric acid (0.5 mL), and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to obtain 3-cyano-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide (196 mg, 82%) as pale yellow solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step One
Name
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 3-cyano-5-(trifluoromethyl)benzoic acid (200 mg, 0.93 mmol) in tetrahydrofuran (2 mL) stirred on an ice bath was added N,O-dimethylhydroxyamine hydrochloride (145 mg, 1.49 mmol), N,N-diisopropylethylamine (470 mg, 3.64 mmol) and diethyl cyanophosphate (DEPC, 227 mg, 1.39 mmol), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, and the resulting residue was added with 1 M hydrochloric acid (0.5 mL), and extracted with ethyl acetate. The organic layer was washed with saturated brine, then dried anhydrous sodium sulfate, and concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to obtain 3-cyano-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide (196 mg, 82%) as a pale yellow solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
145 mg
Type
reactant
Reaction Step Two
Quantity
470 mg
Type
reactant
Reaction Step Two
Quantity
227 mg
Type
reactant
Reaction Step Two

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